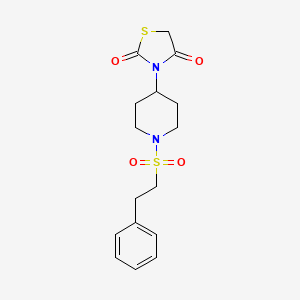

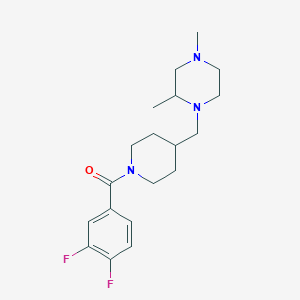

3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione”, thiazolidine-2,4-dione molecules have been synthesized and evaluated for their antioxidant, anticancer, and antimicrobial potential . The successful insertion of the thiazolidine-2,4-dione in the molecule of the final compounds was confirmed by the appearance of a supplementary two C=O stretching bands from the thiazolidine-2,4-dione nucleus .Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules. The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives are synthesized via various chemical reactions. For instance, a novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Several studies have synthesized derivatives of thiazolidine-2,4-dione and evaluated their antimicrobial and antifungal activities. These compounds have shown varying degrees of efficacy against both gram-positive and gram-negative bacteria, as well as against fungal strains. For instance, the synthesis and evaluation of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones revealed good activity against gram-positive bacteria and excellent antifungal activity (Prakash et al., 2011). Similarly, derivatives incorporating thiazolidine-2,4-dione with various biological active molecules were synthesized and found to have antibacterial activity, particularly those bearing pyridine or piperazine moieties (Mohanty et al., 2015).

Anticancer Activity

Research into thiazolidine-2,4-dione derivatives has also explored their potential anticancer properties. For example, the synthesis and anticancer activity evaluation of N-substituted indole derivatives demonstrated significant inhibitory effects on the MCF-7 human breast cancer cell line, indicating the potential for these compounds in cancer treatment (Kumar & Sharma, 2022).

Anticonvulsant Agents

Derivatives of thiazolidine-2,4-dione have been evaluated for their anticonvulsant activity. For instance, indolinone incorporated thiosemicarbazone, thiazole, and piperidinosulfonyl moieties were screened in vivo for their anticonvulsant activity, showing promising results (Fayed et al., 2021).

Antidiabetic Agents

Thiazolidine-2,4-dione derivatives have been designed and synthesized as antidiabetic agents, demonstrating the ability to reduce blood glucose levels in experimental models. A study focused on novel thiazolidine-2,4-dione derivatives showed significant antidiabetic activity, highlighting the potential of these compounds in managing diabetes (Kadium et al., 2022).

Pharmacokinetics and Physicochemical Properties

Some studies have investigated the solubility thermodynamics and partitioning processes of novel antifungal compounds from the thiazolidine-2,4-dione class, providing insights into their physicochemical properties and pharmacokinetic profiles. This research helps in understanding the drug's behavior in biological systems and its potential adsorption and distribution pathways (Volkova et al., 2020).

Zukünftige Richtungen

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on the synthesis, characterization, and evaluation of the biological activities of “3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” and its derivatives.

Wirkmechanismus

Target of Action

Thiazolidine-2,4-dione derivatives have been reported to inhibit protein tyrosine phosphatase 1b (ptp1b), which plays a crucial role in diabetes mellitus .

Mode of Action

For instance, some thiazolidine-2,4-dione derivatives have been synthesized to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect .

Biochemical Pathways

Thiazolidine-2,4-dione derivatives have been reported to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation .

Pharmacokinetics

Docking studies and admet were used to explain the biological properties of some thiazolidine-2,4-dione derivatives, revealing some potential advantages over the parent molecule norfloxacin .

Result of Action

Thiazolidine-2,4-dione derivatives have shown promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .

Action Environment

The synthesis of thiazolidine-2,4-dione derivatives has been reported to be influenced by various agents with respect to yield, purity, selectivity, and pharmacokinetic activity .

Eigenschaften

IUPAC Name |

3-[1-(2-phenylethylsulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2/c19-15-12-23-16(20)18(15)14-6-9-17(10-7-14)24(21,22)11-8-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHBSQIRVQHSSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(pyrimidin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2755888.png)

![2-(3-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2755889.png)

![3-(4-tert-butylphenyl)sulfonyl-N-(2-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2755898.png)

![3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2755907.png)

![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2755911.png)